2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Catalog No.
S11994987
CAS No.
M.F
C18H15BrN2O4
M. Wt
403.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-...

Product Name

2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

IUPAC Name

2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

InChI

InChI=1S/C18H15BrN2O4/c1-3-23-13-5-4-10(19)7-11(13)15-12(8-20)17(21)25-14-6-9(2)24-18(22)16(14)15/h4-7,15H,3,21H2,1-2H3

InChI Key

UUWHKQUQYOCXHU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Br)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N

2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a complex organic compound characterized by a unique structural framework that includes a pyran ring fused with a pyrano[4,3-b]pyran system. The compound features multiple functional groups, including an amino group, a carbonitrile group, and a bromo-substituted ethoxyphenyl moiety. Its molecular formula is C18H17BrN2O3C_{18}H_{17}BrN_2O_3, with a molecular weight of approximately 389.2 g/mol. This compound is primarily utilized in research settings due to its potential biological activities and chemical properties.

  • Oxidation: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
  • Reduction: Reduction reactions can convert nitro groups to amines or remove oxygen atoms.
  • Substitution: Nucleophilic substitution reactions can replace halogen atoms, such as bromine, with other groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Nucleophiles like sodium methoxide are often used in substitution reactions. Typical reaction conditions involve controlled temperatures and solvents like ethanol or dichloromethane.

This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and antimicrobial properties. Research has indicated that derivatives of pyran compounds often display antibacterial and antifungal activities. Additionally, certain chromones have been identified as inhibitors of specific enzymes, suggesting that 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile may also possess similar inhibitory effects on biological targets.

The synthesis of 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves multi-step organic reactions. A common method includes:

  • Refluxing: A mixture of starting materials such as 4-hydroxy-6-methylpyran-2-one, appropriate aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde), malononitrile, and a catalyst (like 4-(dimethylamino)pyridine) in ethanol.
  • Cooling: After refluxing for several hours, the mixture is cooled to room temperature.
  • Filtration: The precipitate is filtered and washed with ice-cooled water followed by ethanol.
  • Drying: The product is dried under reduced pressure to obtain the final compound.

The primary applications of 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile are in scientific research settings. It is explored for its potential as an enzyme inhibitor and for its antimicrobial properties. Additionally, its unique structure makes it a candidate for further pharmacological studies aimed at discovering new therapeutic agents.

Several compounds share structural similarities with 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile. Notable examples include:

Compound NameStructural FeaturesBiological Activity
2-amino-4-(3-hydroxy-4-methoxyphenyl)-5-oxo-4H-pyran-3-carbonitrileHydroxy and methoxy substitutionsAntimicrobial
2-amino-4-(5-fluoro-2-methoxyphenyl)-5-oxo-4H-pyran-3-carbonitrileFluoro substitutionEnzyme inhibition
2-amino-4-(5-chloro-2-methoxyphenyl)-5-oxo-4H-pyran-3-carbonitrileChloro substitutionAntioxidant properties

Uniqueness

The uniqueness of 2-amino-4-(5-bromo-2-ethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile lies in its specific combination of functional groups and the presence of both bromo and ethoxy substituents on the phenyl ring. This distinct structure may influence its biological activity differently compared to other similar compounds listed above.

XLogP3

3.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

402.02152 g/mol

Monoisotopic Mass

402.02152 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-08-09

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